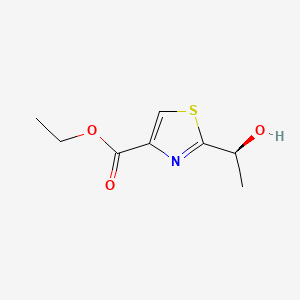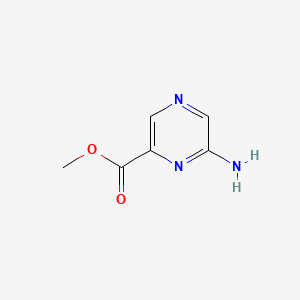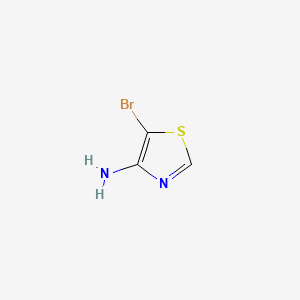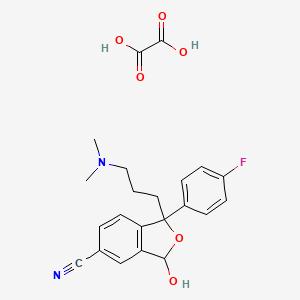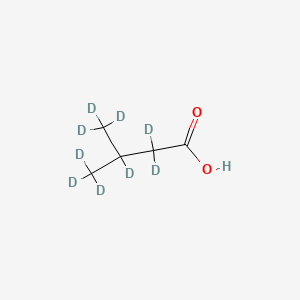![molecular formula C9H10N2O2 B569886 メチル 6,7-ジヒドロ-5H-ピロロ[3,4-b]ピリジン-2-カルボン酸メチル CAS No. 1379173-21-3](/img/structure/B569886.png)
メチル 6,7-ジヒドロ-5H-ピロロ[3,4-b]ピリジン-2-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
科学的研究の応用
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate has several applications in scientific research:
作用機序
Target of Action
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate is an allosteric modulator of the M4 muscarinic acetylcholine receptor . The M4 receptor is one of the five muscarinic receptors (M1-M5) that play crucial roles in various physiological functions, including neuronal signaling in the central nervous system.
Mode of Action
This binding can enhance or inhibit the receptor’s response to acetylcholine, thereby modulating the receptor’s activity .
生化学分析
Biochemical Properties
Similar compounds, such as 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives, have been reported to exhibit potent necroptosis inhibitory activity . Necroptosis is a form of programmed cell death that is involved in various pathological conditions, including inflammatory diseases, neurodegenerative diseases, and cancers .
Cellular Effects
The cellular effects of Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate are currently unknown. Related compounds have been shown to have significant effects on cellular processes. For instance, 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives have been reported to inhibit necroptosis, a form of programmed cell death .
Molecular Mechanism
Related compounds have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions catalyzed by gold or other catalysts .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution: This compound can participate in substitution reactions, particularly involving the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine monohydrate for cyclization, gold catalysts for cyclization of pyrazoles, and sodium hydride (NaH) for final cyclization steps .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could result in various substituted pyrrolopyridine derivatives .
類似化合物との比較
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Indole Derivatives: Indoles are another class of nitrogen-containing heterocycles with significant biological importance.
Cyclopenta[b]pyridine Derivatives: These compounds have a similar core structure and are used in various chemical and biological applications.
Uniqueness
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
特性
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)7-3-2-6-4-10-5-8(6)11-7/h2-3,10H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVDRIJLLSDWBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(CNC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
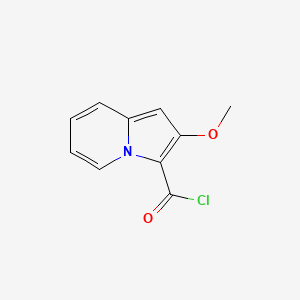


![(2S,5R,6R)-6-[[(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B569809.png)

